molecular formula C21H17ClN2O4S B2362220 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine CAS No. 862794-43-2

4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine

Cat. No.: B2362220
CAS No.: 862794-43-2
M. Wt: 428.89
InChI Key: KQWUZAWNDNYFPN-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl sulfonyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving an appropriate precursor. The furan ring can be introduced via a subsequent coupling reaction. The chlorophenyl sulfonyl group is then added through a sulfonylation reaction, and finally, the phenylethylamine moiety is attached via an amination reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the disruption of cellular processes. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
  • 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
  • 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-ethyl-1,3-oxazol-5-amine

Uniqueness

4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine is unique due to the presence of the phenylethylamine moiety, which can impart specific biological activity and pharmacokinetic properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c22-16-8-10-17(11-9-16)29(25,26)21-20(23-13-12-15-5-2-1-3-6-15)28-19(24-21)18-7-4-14-27-18/h1-11,14,23H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWUZAWNDNYFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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